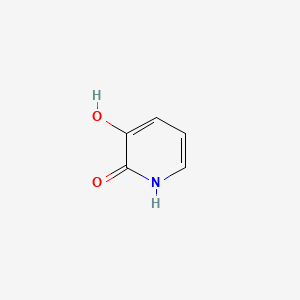

2,3-Dihydroxypyridine

Description

Contextualization within Dihydroxylated Pyridine (B92270) Isomers and Derivatives

2,3-Dihydroxypyridine (B124209) is one of six possible isomers of dihydroxypyridine, each distinguished by the positions of the two hydroxyl groups on the pyridine ring. These isomers, including the 2,6-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxypyridines, exhibit distinct physical and chemical properties due to the electronic effects and hydrogen bonding capabilities influenced by the hydroxyl group placement. researchgate.netnist.gov The relative stability of these isomers has been a subject of both experimental and computational studies. researchgate.netnist.gov For instance, theoretical calculations have been employed to determine the thermochemical order of stability among the dihydroxypyridine isomers. researchgate.netnist.gov The chemistry of these isomers is further diversified by their existence in various tautomeric forms, with the equilibrium between these forms being influenced by factors such as the solvent. wikipedia.orgnih.gov

Historical Perspective on the Discovery and Initial Characterization of this compound Research

The study of dihydroxypyridines, including the 2,3-isomer, has a history intertwined with the broader exploration of pyridine chemistry. Early research focused on the fundamental synthesis and characterization of these compounds. Over time, investigations into the tautomerism of hydroxypyridines became a significant area of research. rsc.orgrsc.org Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray diffraction, have been instrumental in elucidating the predominant tautomeric forms of these compounds in different states. rsc.orgrsc.org For example, studies have shown that in the solid state, the pyridone form is often favored. tandfonline.com The coordination chemistry of dihydroxypyridines also began to be explored, revealing their ability to act as ligands and form complexes with various metal ions. tandfonline.comscielo.br

Significance of this compound as a Research Focus in Contemporary Chemistry

In modern chemistry, this compound continues to be a compound of considerable interest. Its significance stems from its versatile applications as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. lookchem.comguidechem.com The presence of adjacent hydroxyl groups provides a reactive site for a variety of chemical transformations. lookchem.com In medicinal chemistry, this compound and its derivatives are investigated for their potential as chelating agents, particularly for binding metal ions like iron and copper, which is relevant in the context of diseases related to metal imbalance. ontosight.ai Furthermore, the compound's antioxidant properties are also a subject of study. ontosight.aiguidechem.com In the realm of environmental chemistry, its ability to form complexes with metals suggests potential applications in areas such as the remediation of heavy metal contamination. ontosight.ai The ongoing research into its synthesis, reactivity, and applications underscores its enduring importance in the chemical sciences. ontosight.ailookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOZGYRTNQBSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051782 | |

| Record name | 3-Hydroxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16867-04-2, 84719-32-4 | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIHYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HY4BCJ130 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathways of 2,3 Dihydroxypyridine

Established Synthetic Routes for 2,3-Dihydroxypyridine (B124209)

Established methods for synthesizing this compound often involve multi-step processes starting from readily available precursors.

One common precursor for the synthesis of this compound is 2-hydroxypyridine (B17775). A known two-step method involves the reaction of 2-hydroxypyridine with benzoyl peroxide in chloroform, followed by treatment with hydroiodic acid. chemicalbook.com Furfural (B47365) is another key starting material for the synthesis of this compound. chemicalbook.com

A variety of other precursors can also be utilized in the synthesis of this compound, as detailed in the table below.

| Precursor Compound |

| 2-Hydroxypyridine |

| Furfural |

| 2-Chloro-3-hydroxypyridine |

| 2-Iodo-3-hydroxypyridine |

| 2-Methoxypyridin-3-ol |

| 2-Bromo-3-ethoxypyridine |

| 2,3-Diethoxy-pyridine |

| 2(1H)-Pyridinone, 3-(benzoyloxy)- |

| Methyltetrahydro-2,5-dimethoxy-2-furancarboxylate |

| (Acetyloxy)(2-furyl)methyl acetate (B1210297) |

This table lists various starting materials for the synthesis of this compound. chemicalbook.com

Halogenated analogs of this compound can be synthesized from precursors like 2-amino-5-chloropyridine (B124133). A method for preparing 5-chloro-2,3-dihydroxypyridine involves a multi-step pathway. google.com The process begins with the diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine. This intermediate is then nitrated to form 2-hydroxy-3-nitro-5-chloropyridine. Subsequent reduction of the nitro group gives 2-hydroxy-3-amino-5-chloropyridine, which is then diazotized to produce the final product, 5-chloro-2,3-dihydroxypyridine. google.com The reaction temperatures for the diazotization and nitration steps are crucial for optimal yields. google.com

Novel and Emerging Synthetic Approaches for this compound

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Electrochemical methods offer a green alternative for chemical synthesis. The anodic oxidation of this compound in the presence of benzenesulfinic acid in an aqueous acetate buffer has been used to synthesize a novel heterocyclic dye. researcher.liferesearchgate.net This one-pot electrochemical synthesis is considered an environmentally friendly approach. researchgate.net Further research has explored the anodic oxidation of this compound in aqueous phosphate (B84403) buffer solutions, leading to the formation of complex heterocyclic structures through a proposed mechanism involving two-electron oxidation, ring cleavage, and subsequent intermolecular and intramolecular reactions. sci-hub.se

This compound is a key starting material for the synthesis of 3-hydroxy-2-pyridinone (3,2-HOPO) derivatives, which are of interest as metal ion chelators. nih.govmdpi.com Direct alkylation of this compound can be achieved, but it often requires harsh conditions and may result in low yields. thieme-connect.comnih.govnih.gov

More recent methods focus on creating reactive intermediates from this compound to facilitate the attachment of the 3,2-HOPO moiety to various molecular platforms. One such approach involves a four-step synthesis from commercially available this compound to create an electrophilic iminium ester mesylate salt. nih.gov This salt readily reacts with nucleophiles like alcohols, phenols, and thiols. While reactions with thiols and phenols proceed efficiently under basic conditions, reactions with alcohols require more forceful conditions, such as a large excess of the alcohol and elevated temperatures. nih.gov

Another strategy involves the preparation of a 3,2-HOPO sulfonamide reagent from this compound in four steps. thieme-connect.comthieme-connect.com This nucleophilic reagent can then be selectively alkylated or coupled with alcohols under Mitsunobu conditions to produce a variety of poly-3,2-HOPO chelators. thieme-connect.comthieme-connect.com

| Reaction Type | Reactants | Product Type | Key Features |

| Direct Alkylation | This compound, Trimesylate | tris-3,2-HOPO derivative | Harsh conditions, low yields. nih.govnih.gov |

| Nucleophilic Ring Opening | Electrophilic iminium ester mesylate salt (from DHP), Thiols/Phenols | Ether-linked HOPO derivatives | Good yields under basic conditions. nih.gov |

| Nucleophilic Ring Opening | Electrophilic iminium ester mesylate salt (from DHP), Alcohols | Ether-linked HOPO derivatives | Requires large excess of alcohol and heat. nih.gov |

| Selective Alkylation | 3,2-HOPO sulfonamide reagent (from DHP), Dibromides | Poly-3,2-HOPO chelators | Occurs in the presence of a base. thieme-connect.comthieme-connect.com |

| Mitsunobu Coupling | 3,2-HOPO sulfonamide reagent (from DHP), Alcohols | Poly-3,2-HOPO chelators | Flexible method for creating diverse chelators. thieme-connect.comthieme-connect.com |

This table summarizes reactions using this compound to synthesize 3,2-HOPO derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest. The use of electrochemical methods, as described previously, is a prime example of a greener synthetic route. researchgate.netsci-hub.se These methods often utilize aqueous solutions and avoid harsh reagents, reducing the environmental impact. researcher.liferesearchgate.net

Furthermore, the development of enzymatic and biocatalytic methods represents another avenue for sustainable synthesis. For instance, an immobilized nicotine (B1678760) hydroxylase has been used for the production of 2,5-dihydroxypyridine, a positional isomer of this compound, highlighting the potential for biocatalysis in the synthesis of dihydroxypyridines. mdpi.com Such enzymatic processes can offer high selectivity and operate under mild conditions, aligning well with the principles of green chemistry.

Mechanistic Studies of this compound Formation Reactions

The formation of this compound can be achieved through various synthetic routes, each proceeding via distinct reaction mechanisms. Mechanistic studies, while not always exhaustively detailed for this specific compound, can be elucidated by examining the fundamental principles of the reactions involved and by drawing parallels with more extensively studied analogous transformations. Key pathways include the oxidation of hydroxypyridine precursors and the diazotization of aminohydroxypyridines.

Mechanism of Oxidation of Hydroxypyridine Precursors

The introduction of a second hydroxyl group onto a monohydroxylated pyridine (B92270) ring is a common strategy. The mechanism of this transformation is highly dependent on the oxidizing agent employed.

Elbs Persulfate Oxidation: The Elbs persulfate oxidation is a classic method for introducing a hydroxyl group ortho or para to an existing phenolic hydroxyl group. nih.govwikipedia.org In the context of forming this compound, 3-hydroxypyridine (B118123) would be the logical precursor. The reaction is typically conducted in an alkaline aqueous solution with a persulfate salt, such as potassium persulfate (K₂S₂O₈). wikipedia.org

The proposed mechanism begins with the deprotonation of the 3-hydroxypyridine in the alkaline medium to form the more nucleophilic pyridinolate anion. This anion then performs a nucleophilic attack on the peroxide oxygen of the persulfate ion (S₂O₈²⁻). This attack displaces a sulfate (B86663) ion (SO₄²⁻) and forms an intermediate pyridinyl sulfate ester. The final step involves the hydrolysis of this sulfate ester under the reaction conditions to yield the diol product, this compound. wikipedia.orgresearchgate.net While this reaction typically favors para-hydroxylation, ortho-substitution can occur, especially when the para position is blocked. nih.gov However, yields for ortho-hydroxylation are often low. nih.gov

Hydroxylation with Peroxides: The use of peroxides, such as benzoyl peroxide, has been noted for the hydroxylation of aromatic systems. A study on the decomposition of benzoyl peroxide in pyridine revealed a complex reaction that can lead to the formation of pyridine N-oxide and benzoic anhydride, indicating that both nucleophilic and radical pathways can operate. psu.edu When applied to a pre-existing hydroxypyridine, such as 2-hydroxypyridine, the reaction is proposed to proceed via a radical mechanism. The thermal or induced decomposition of benzoyl peroxide generates benzoyloxyl radicals (PhCOO•). These electrophilic radicals can then attack the electron-rich pyridine ring of 2-hydroxypyridine, which is activated by the existing hydroxyl group. Attack at the C3 position would lead to a radical intermediate, which can then be oxidized and subsequently hydrolyzed to afford this compound.

Mechanism of Diazotization

Another viable pathway to this compound involves the diazotization of 2-amino-3-hydroxypyridine. This reaction is a standard method for converting an aromatic amino group into a hydroxyl group. Indeed, this compound has been identified as a potential impurity in commercial 2-amino-3-hydroxypyridine, suggesting its formation under certain conditions. cir-safety.orgeuropa.eu A patented synthesis for the related 5-chloro-2,3-dihydroxypyridine utilizes the diazotization of 2-hydroxy-3-amino-5-chloropyridine as the final step. google.com

The mechanism proceeds in two main stages:

Diazonium Salt Formation: The reaction is initiated by treating the starting material, 2-amino-3-hydroxypyridine, with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). The amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. Following a series of proton transfers (tautomerization), this intermediate eliminates a molecule of water to yield a resonance-stabilized pyridyldiazonium salt.

Hydrolysis of the Diazonium Salt: The resulting diazonium salt is generally unstable. Upon warming the aqueous solution, the diazonium group (–N₂⁺) proves to be an excellent leaving group and departs as dinitrogen gas (N₂). The resulting highly reactive aryl cation is immediately trapped by a water molecule from the solvent. A final deprotonation step yields the target this compound.

| Formation Pathway | Precursor | Key Reagents | Proposed Mechanism Type | Key Intermediates |

|---|---|---|---|---|

| Elbs Persulfate Oxidation | 3-Hydroxypyridine | K₂S₂O₈, Base (e.g., NaOH) | Nucleophilic Aromatic Substitution | Pyridinolate anion, Pyridinyl sulfate ester |

| Diazotization | 2-Amino-3-hydroxypyridine | NaNO₂, Strong Acid (e.g., HCl), H₂O | Electrophilic Substitution / Nucleophilic Substitution | Pyridyldiazonium salt, Aryl cation |

| Peroxide Oxidation | 2-Hydroxypyridine | Benzoyl Peroxide | Radical Aromatic Substitution | Benzoyloxyl radical, Radical adduct intermediate |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides deep insights into the molecular vibrations and, by extension, the structure and bonding within this compound.

The solid-phase Fourier-Transform Infrared (FT-IR) spectrum of this compound has been recorded in the region of 4000–400 cm⁻¹. nih.gov Analysis of the FT-IR spectrum is crucial for identifying the functional groups and understanding the tautomeric forms present in the solid state. Due to the potential for tautomerism, where a hydrogen atom can migrate from the hydroxyl group at position 2 to the nitrogen atom of the ring, characteristic bands for both the dihydroxy and the pyridone forms are of interest. mewaruniversity.org For instance, the presence of a C=O stretching vibration would indicate the existence of the 3-hydroxy-2(1H)-pyridinone tautomer. mewaruniversity.org In a study of the related compound 5-bromo-2,3-dihydroxy pyridine, a strong IR band at 1680 cm⁻¹ was assigned to the C=O stretching mode, and a band at 3270 cm⁻¹ was attributed to the N-H stretching mode, supporting the presence of the pyridone tautomer. mewaruniversity.org

Complementing the FT-IR data, the Fourier-Transform Raman (FT-Raman) spectrum of this compound has been documented in the 3500–100 cm⁻¹ range. nih.gov FT-Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

The vibrational spectra of this compound and its derivatives have been analyzed to assign specific vibrational modes.

O-H Vibrational Modes: The O-H group vibrations are characteristic and provide information about hydrogen bonding. In a study on 5-bromo-2,3-dihydroxy pyridine, the C-OH stretching mode was assigned to bands observed at 1310 cm⁻¹ and 1345 cm⁻¹ in the KBr pellet spectrum. mewaruniversity.org The in-plane bending modes of C-OH were assigned to bands at 570 cm⁻¹ and 680 cm⁻¹. mewaruniversity.org

C-H Vibrational Modes: For trisubstituted pyridines like this compound, there are typically two C-H bonds on the aromatic ring. The C-H valence stretching oscillations are expected to appear in the 3000–3100 cm⁻¹ region. mewaruniversity.org In the case of 5-bromo-2,3-dihydroxy pyridine, two IR bands at 3105 cm⁻¹ and 3115 cm⁻¹ were assigned to these C-H stretching modes. mewaruniversity.org The C-H in-plane and out-of-plane bending modes are generally found in the regions of 1000–1250 cm⁻¹ and 700–900 cm⁻¹, respectively. mewaruniversity.org

Vibrational Mode Assignments for 5-bromo-2,3-dihydroxy pyridine

| Vibrational Mode | Observed Frequency (cm⁻¹) (KBr) | Assignment |

|---|---|---|

| N-H Stretch | 3270 | N-H stretching |

| C-H Stretch | 3115, 3105 | C-H valence oscillations |

| C=O Stretch | 1680 | C=O stretching |

| N-H Bend | 1680 | N-H in-plane bending |

| C-OH Stretch | 1345, 1310 | C-OH stretching |

| C-OH Bend | 680, 570 | C-OH in-plane bending |

This table is based on data for the related compound 5-bromo-2,3-dihydroxy pyridine as a reference for the vibrational modes of the this compound scaffold. mewaruniversity.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of this compound in solution.

¹H NMR studies have been instrumental in determining the predominant tautomeric form of this compound in solution. A study conducted in dimethyl sulphoxide concluded that pyridin-2-ones exist in solution as the 2-oxo tautomers. rsc.orgrsc.org This indicates that in solution, this compound likely exists predominantly as 3-hydroxy-2(1H)-pyridinone. The chemical shifts and coupling constants of the protons on the pyridine ring provide definitive evidence for this structural assignment.

¹³C NMR spectroscopy further corroborates the findings from ¹H NMR. The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the electronic environment and the tautomeric form. Studies on 2-hydroxy- and 2,3-dihydroxy-pyridines and their derivatives in dimethyl sulphoxide have shown that the ¹³C NMR data are consistent with the prevalence of the 2-oxo tautomer in solution. rsc.orgrsc.org The position of the carbonyl carbon signal is a key indicator of the pyridone structure.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2,3-dihydroxy pyridine |

| 3-hydroxy-2(1H)-pyridinone |

X-Ray Diffraction Studies on this compound and its N-Oxides

X-ray diffraction studies have been crucial in determining the solid-state structure of this compound and its derivatives, confirming the predominance of the 2-pyridone tautomer.

In the solid state, 2-hydroxypyridines, including this compound, primarily exist in the pyridone form. tandfonline.com A study focusing on the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides using X-ray diffraction, alongside nuclear magnetic resonance, concluded that 1-hydroxypyridine-2-ones exist as the 2-oxo tautomer in the crystal state. rsc.org

The ability of this compound to act as a chelating ligand has been confirmed through X-ray diffraction studies on its metal complexes. For instance, studies on complexes with trivalent ions like aluminum(III), chromium(III), and iron(III) have shown that this compound coordinates in a bidentate fashion through its oxygen atoms as the monoanionic Hdhp⁻ ligand. scielo.br In these complexes, the pyridine nitrogen atom remains protonated, leading to zwitterionic structures. scielo.br

Novel zwitterionic oxorhenium(V) complexes with the formulas [ReOCl₂(Hdhp)(PPh₃)] and [ReOBr₂(Hdhp)(PPh₃)] (where H₂dhp = this compound) have been synthesized and their crystal structures determined by single-crystal X-ray diffraction. scielo.brscielo.brunb.br These studies revealed a distorted octahedral coordination geometry around the rhenium center. scielo.br The Hdhp⁻ ligand is coordinated in a bidentate manner through its oxygen atoms. scielo.br

While single-crystal X-ray crystallography is a powerful tool, obtaining suitable crystals for analysis can be challenging. In some cases, the characterization of this compound complexes has relied on other physical and spectroscopic techniques due to the difficulty in growing crystals of sufficient size. tandfonline.com

Electronic Spectroscopy and UV-Vis Characterization of this compound

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic transitions and tautomeric equilibria of this compound in different environments.

Theoretical studies using time-dependent density functional theory (TDDFT) have been employed to assign the observed absorption bands of this compound in solution. nih.gov These calculations have attributed the lowest π → π* excitations of the keto tautomer to the experimentally observed absorption bands. nih.gov The effect of solvent on these electronic transitions has also been investigated, with predictions suggesting a relatively small effect in ethanol (B145695). nih.gov

Experimental UV-Vis spectroscopic studies have been used to investigate the acidity constants of this compound. cdnsciencepub.com The spectrum of the compound is recorded at various pH values, and the changes in absorbance are used to determine the pKa values associated with the protonation and deprotonation of the molecule. For instance, improved values for two of the acidity constants of this compound have been computed using spectral data. cdnsciencepub.com

The UV-Vis spectra of substituted 2-hydroxypyridines, including this compound, show absorption maxima at considerably longer wavelengths than their corresponding 2-methoxy-pyridines, which supports the predominance of the pyridone form. rsc.org The spectrum of neutral 2,6-dihydroxypyridine, for example, is quite different from that of 2,6-diethoxypyridine. rsc.org

Spectrophotometric methods have also been developed for the determination of metal ions using this compound. For example, Osmium(VIII) forms a brown complex with this compound, and the absorbance of this complex in the visible region can be used for its quantification. niscpr.res.in

Mass Spectrometry for Molecular Characterization and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its degradation products. Various ionization techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been utilized for its characterization. nih.gov

The mass spectrum of this compound is available in chemical databases and typically shows a molecular ion peak corresponding to its molecular formula, C₅H₅NO₂. nih.govchemicalbook.com High-resolution mass spectrometry can provide the exact mass of the molecule. ucdavis.edu

MS has been instrumental in identifying the intermediate products formed during the microbial degradation of pyridine. In studies involving pyridine-degrading microorganisms like Arthrobacter crystallopoietes, GC-MS analysis has revealed the formation of this compound as a degradation intermediate. oup.comoup.com Similarly, in studies on the degradation of pyridine in drinking water using dielectric barrier discharge, LC-MS has been used to identify intermediate products, which include this compound. uni.lu

Electrospray ionization mass spectrometry (ESI-MS) has been employed to study metal-ligand equilibria in aqueous solutions containing this compound. nih.gov These studies have investigated the effects of various instrumental parameters on the ESI-MS spectra of aluminum(III) complexes with this compound. nih.gov The results have provided insights into processes such as the formation of dimers in the droplets and the thermal decomposition of complexes in the gas phase. nih.gov Furthermore, ESI-MS has been used to differentiate isomeric hydroxypyridine N-oxides through metal complexation. researchgate.net

Characterization of this compound Metal Complexes

The coordination chemistry of this compound with various transition metals has been extensively investigated. The resulting metal complexes are characterized by a suite of spectroscopic and analytical techniques to determine their structure, bonding, and stoichiometry.

Electronic Spectral Studies of Coordination Complexes

Electronic spectroscopy is a key tool for characterizing the coordination environment of metal ions in this compound complexes. The d-d electronic transitions and charge transfer bands observed in the UV-Vis spectra provide insights into the geometry and electronic structure of the complexes.

For instance, in mixed ligand complexes of Ni(II) with this compound and other nitrogen donors, the electronic absorption spectrum can exhibit multiple bands. A Ni(II) complex was reported to show three bands at 25,641, 17,544, and 11,976 cm⁻¹, which are attributed to the transitions ³A₂g(F) → ³T₁g(P) (ν₃), ³A₂g → ³T₁g(F) (ν₂), and ³A₂g → ³T₂g(F) (ν₁), respectively, indicative of an octahedral geometry. researchgate.net A charge transfer band was also observed at 29,412 cm⁻¹. researchgate.net

In another study, the electronic spectra of mixed ligand metal complexes of Mn(II), Fe(II), and Co(II) with this compound and various amino acids suggested an octahedral geometry for these complexes. wisdomlib.org Conversely, the corresponding Cu(II) complexes were proposed to have a tetrahedral geometry based on their electronic spectral data. wisdomlib.org

The electronic spectra of ruthenium polypyridyl complexes with hydroxypyridine derivatives, including this compound, have also been studied to understand the effect of protonation and electronic properties. rsc.org Similarly, the UV-Vis absorption spectra of palladium(II) and silver(I) complexes with ligands derived from pyrimidine (B1678525) have been recorded to characterize the coordination of the metal ions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectral Investigations of Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II) and Mn(II). The EPR spectrum provides detailed information about the electronic environment, oxidation state, and magnetic properties of the metal center. numberanalytics.com

For copper(II) complexes of this compound, which are paramagnetic, EPR spectroscopy is particularly informative. ethz.ch The EPR spectrum of a Cu(II) complex can exhibit a characteristic four-line pattern due to hyperfine coupling with the copper nucleus (I = 3/2). numberanalytics.com The g-factor and hyperfine coupling constants extracted from the spectrum provide insights into the coordination geometry and electronic structure of the complex. numberanalytics.com

In a study of mixed ligand complexes, the EPR spectra of Cu(II) complexes with this compound and amino acids were used to support a tetrahedral geometry. wisdomlib.org Another study on metal complexes with 3-hydroxypyridine-2-carboxylic acid reported a four-line hyperfine splitting pattern for the Cu(II) complex, arising from the coupling of the unpaired electron with the ⁶³Cu nucleus (I=3/2). researchgate.net An additional five-line super-hyperfine splitting pattern was observed at 77 K, indicating interaction with ligand nitrogen atoms. researchgate.net

The EPR spectra of dinuclear copper(II) complexes can show a characteristic seven-line pattern due to hyperfine coupling with two copper nuclei, providing information about exchange interactions. numberanalytics.com Variable-temperature EPR studies have been used to investigate the magnetic coupling in binuclear copper(II) complexes, confirming the presence of antiferromagnetic interactions. rsc.org

EPR has also been used to characterize Fe(III) complexes of 5-chloro-2,3-dihydroxypyridine. orientjchem.org

Elemental Analysis for Stoichiometric Determination in Metal Complexes

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized compound by measuring the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for confirming the stoichiometry of this compound metal complexes.

In the synthesis and characterization of various metal complexes of this compound and its derivatives, elemental analysis is routinely performed. The experimentally found percentages of C, H, and N are compared with the calculated values for the proposed molecular formula of the complex. scielo.brwisdomlib.org

For example, in a study of mixed ligand metal complexes of Mn(II), Fe(II), Co(II), and Cu(II) with this compound and amino acids, the elemental analysis data was in good agreement with the calculated values for the proposed stoichiometries. wisdomlib.org The general compositions were found to be [M(L)₂(L')]·NH₄ for Mn(II), Fe(II), and Co(II) complexes, and [Cu(L)(L')] for the Cu(II) complex, where L is this compound and L' is the amino acid. wisdomlib.org

Similarly, for novel zwitterionic oxorhenium(V) complexes, [ReOX₂(Hdhp)(PPh₃)] (X = Cl, Br), elemental analysis for C, H, and N was used to confirm the composition of the synthesized complexes. scielo.br The found percentages were consistent with the calculated values for the proposed formulas. scielo.br

The following table presents representative elemental analysis data for some this compound metal complexes.

| Complex | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% | Reference |

| NH₄[Fe(DHP)₂(gly)] | 40.51 | 39.96 | 4.67 | 4.11 | 14.95 | 13.96 | wisdomlib.org |

| NH₄[Co(DHP)₂(gly)] | 40.00 | 39.80 | 4.62 | 4.02 | 14.81 | 14.20 | wisdomlib.org |

| [Cu(DHP)(gly)] | 38.64 | 38.12 | 3.68 | 3.42 | 12.90 | 12.65 | wisdomlib.org |

| [ReOCl₂(Hdhp)(PPh₃)] | 43.10 | 43.15 | 3.10 | 3.12 | 2.21 | 2.19 | scielo.br |

| [ReOBr₂(Hdhp)(PPh₃)] | 37.35 | 37.40 | 2.70 | 2.72 | 1.93 | 1.91 | scielo.br |

DHP = this compound, gly = glycine (B1666218)

Synthesis of 2,3 Dihydroxypyridine

The preparation of 2,3-Dihydroxypyridine (B124209) can be achieved through various synthetic routes, often involving multi-step processes starting from readily available pyridine (B92270) derivatives.

One common approach involves the hydrolysis of substituted pyridine precursors. ontosight.ai For example, the synthesis can start from 2-amino-5-chloropyridine (B124133). google.com This starting material undergoes diazotization to yield 2-hydroxy-5-chloropyridine. google.com Subsequent nitration introduces a nitro group at the 3-position, forming 2-hydroxy-3-nitro-5-chloropyridine. google.com This intermediate is then reduced to 2-hydroxy-3-amino-5-chloropyridine, and a final diazotization step furnishes the target molecule, 2,3-dyhydroxy-5-chloropyridine, a derivative of this compound. google.com

Another documented synthetic pathway utilizes furfural (B47365) as a starting material. chemicalbook.comchemicalbook.com The reaction of 3-hydroxy-2(1H)-pyridinone with benzoyl peroxide in chloroform, followed by treatment with hydroiodic acid, has also been reported to yield this compound. chemicalbook.com Additionally, the synthesis can be achieved through the reaction of pyridine with oxidizing agents under specific conditions. ontosight.ai The choice of synthetic route often depends on the desired scale of production, the availability of starting materials, and the required purity of the final product.

The table below lists some of the common starting materials and key reagents used in the synthesis of this compound and its derivatives.

| Starting Material | Key Reagents/Intermediates |

| 2-Amino-5-chloropyridine | Diazotizing agents, Nitrating agents, Reducing agents google.com |

| Furfural | chemicalbook.comchemicalbook.com |

| 3-Hydroxy-2(1H)-pyridinone | Benzoyl peroxide, Hydroiodic acid chemicalbook.com |

| 2-Bromo-3-ethoxypyridine | chemicalbook.com |

| 2-Chloro-3-hydroxypyridine | chemicalbook.com |

Tautomerism and Isomerism in 2,3 Dihydroxypyridine Systems

Experimental Determination of Tautomeric Equilibria in Various Phases

Experimental studies have been crucial in understanding the delicate balance between the tautomeric forms of dihydroxypyridines. Techniques such as UV, infrared, and NMR spectroscopy, along with ionization constant measurements, have been employed to identify the predominant tautomer in different phases. wikipedia.orgnih.govrsc.orgnih.gov For the related 2-hydroxypyridine (B17775), gas-phase experiments determined an energy difference of 2.43 to 3.3 kJ/mol between its two tautomers. wikipedia.org In the solid state, the pyridone (keto) form is generally the dominant species. wikipedia.orgrsc.org

The solvent environment plays a pivotal role in shifting the tautomeric equilibrium. researchgate.net There is a well-established preference for the hydroxypyridine (enol) form in non-polar solvents, while the pyridone (keto) form is significantly stabilized and becomes predominant in polar solvents like water and alcohols. wikipedia.orgresearchgate.net This shift is attributed to the different dipole moments of the tautomers and the hydrogen bonding interactions between the solvent and the solute. wuxibiology.com The pyridone form, being more polar, is better solvated by polar solvents. wuxibiology.com For instance, theoretical studies on 2,3-dihydroxypyridine (B124209) in ethanol (B145695) solution show that the keto form is the most stable tautomer in the equilibrium. nih.gov The energy difference between tautomers is sensitive to the solvent, with calculations for a bromo-substituted derivative showing a decrease in the energy gap from approximately 12 kJ/mol in a vacuum to 8 kJ/mol in ethanol, highlighting significant solvent stabilization.

Table 1: Predominant Tautomeric Form of Hydroxypyridines in Different Solvents

| Solvent Type | Predominant Tautomer | Rationale |

|---|---|---|

| Gas Phase / Non-Polar | Hydroxy (Enol) Form | Lower intrinsic polarity; favored in the absence of strong intermolecular interactions. wikipedia.orgresearchgate.net |

Theoretical and Computational Analysis of this compound Tautomers

Computational chemistry provides powerful tools to investigate the tautomers of this compound, offering insights into their stability, structure, and the energetics of their interconversion. chemrxiv.orgresearchgate.net These theoretical approaches complement experimental findings and help elucidate the underlying principles governing tautomerism.

Density Functional Theory (DFT) is a widely used computational method to predict the relative stability of tautomers. researchgate.netchemrxiv.org Studies on this compound using the B3LYP hybrid exchange-correlation energy functional have been performed to determine the thermochemical order of stability. researchgate.net These calculations consistently indicate that the keto form (3-hydroxypyridin-2-one) is the most stable tautomer. nih.gov For the analogous 2-hydroxypyridine/2-pyridone system, the choice of DFT functional can influence the outcome; methods like M062X and CCSD predict the hydroxy form to be more stable by 5-9 kJ/mol, whereas the B3LYP functional favors the pyridone form by 1-3 kJ/mol. nih.govnih.gov This highlights the sensitivity of computational predictions to the level of theory employed. chemrxiv.org

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. organicchemistrytutor.com For this compound, theoretical calculations are used to determine the energy differences between tautomers and the energy barriers for the proton transfer that interconverts them. nih.gov In the gas phase, the intramolecular proton shift from the oxygen to the nitrogen atom involves a high activation energy. nih.gov For example, a 1,3-proton shift in the 2-hydroxypyridine system has a calculated average activation energy of 137.152 kJ/mol, making spontaneous unimolecular tautomerization difficult. nih.gov The energy difference between the stable tautomers is much smaller, with experimental values for 2-hydroxypyridine in the gas phase being only a few kJ/mol. wikipedia.orgnih.gov

Table 2: Selected Theoretical Energy Differences (ΔE) for 2-Hydroxypyridine ↔ 2-Pyridone Tautomerism

| Method | Basis Set | ΔE (kJ/mol) | Favored Tautomer |

|---|---|---|---|

| B3LYP | 6-311++G** | +1 to +3 | 2-Pyridone (Keto) |

| M062X | 6-311++G** | -5 to -9 | 2-Hydroxypyridine (Enol) |

| CCSD | 6-311++G** | -5 to -9 | 2-Hydroxypyridine (Enol) |

| Experimental (Gas Phase) | - | -0.8 to -3.3 | 2-Hydroxypyridine (Enol) |

(Data synthesized from sources nih.govnih.govwayne.edu)

Quantum mechanical calculations provide detailed information about the molecular geometry of each tautomer, including bond lengths and angles. nih.govwuxibiology.com These studies confirm that the tautomers have distinct structural parameters. For the 2-hydroxypyridine tautomer, the C-C bond lengths in the ring are relatively uniform, which is characteristic of an aromatic system. wuxibiology.com In contrast, the 2-pyridone tautomer exhibits alternating short and long C-C bonds, suggesting a less aromatic, more diene-like character. wuxibiology.com These theoretically calculated geometries generally show good agreement with experimental data obtained from techniques like X-ray crystallography, though minor deviations can occur due to the difference between gas-phase calculations and solid-state experiments. nih.gov

Influence of Substituents on this compound Tautomerism (e.g., Halogenation)

The introduction of substituents onto the pyridine (B92270) ring can significantly alter the tautomeric equilibrium. researchgate.net Halogenation is a prime example of this effect. DFT calculations on 5-bromopyridine-2,3-diol (B1280216) have shown that the keto form, specifically 5-bromo-3-hydroxy-1H-pyridin-2-one, is the thermodynamically favored tautomer.

A detailed study on the chlorination of 2-hydroxypyridine provides a model for understanding these substituent effects. nih.gov The position of the chlorine atom has a pronounced impact on the relative stability of the tautomers in the gas phase:

3- or 4-position chlorination: Leads to a significant population of the pyridone (C=O) form. nih.gov

5- or 6-position chlorination: Strongly stabilizes the hydroxypyridine (OH) tautomer. nih.gov

Coordination Chemistry of 2,3 Dihydroxypyridine

2,3-Dihydroxypyridine (B124209) as a Ligand in Metal Complex Formation

This compound and its derivatives are effective chelating agents due to the presence of two adjacent hydroxyl groups. tandfonline.com These ligands can deprotonate to form monoanionic (Hdhp⁻) or dianionic (dhp²⁻) species, which then coordinate to metal ions. researchgate.net They can form cationic, anionic, or neutral complexes, demonstrating their adaptability in complex formation. tandfonline.comtandfonline.com The deprotonation constant (pKa) of this compound is reported to be 10.98. tandfonline.comtandfonline.com

This compound typically acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of its two hydroxyl groups. scielo.br This O,O-chelation is a common feature in its metal complexes. scielo.br The resulting coordination geometry around the metal center is influenced by the specific metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

For instance, in zwitterionic oxorhenium(V) complexes, [ReOX₂(Hdhp)(PPh₃)] (where X = Cl, Br), the Hdhp⁻ ligand coordinates in a bidentate fashion through its oxygen atoms. scielo.br The coordination geometry around the rhenium atom is a distorted octahedron. scielo.br One of the oxygen atoms from the Hdhp⁻ ligand is positioned trans to the oxo ligand, while the other is trans to a halide ligand. scielo.br

In other reported complexes, such as those with trivalent ions like Al³⁺, Cr³⁺, and Fe³⁺, this compound also exhibits bidentate coordination via the oxygen atoms. scielo.br The pyridine (B92270) nitrogen atom in these cases often remains protonated, leading to the formation of zwitterionic structures. scielo.br The coordination can lead to the formation of various structures, from simple mononuclear complexes to more complex polynuclear assemblies and coordination polymers. scispace.com

Mixed ligand complexes involving this compound and other ligands, such as amino acids, have been synthesized and characterized. These complexes are of interest due to the potential for combining the properties of both ligands, leading to novel structures and applications.

For example, mixed ligand complexes of Mn(II), Fe(II), Co(II), and Ni(II) have been prepared with this compound (DHP) and catechol (CTL) as the second ligand. zenodo.org The general formula for these complexes is (NH₄)₂[M(L₁)₂L₂], where HL₁ is DHP and H₂L₂ is CTL. zenodo.org Spectroscopic studies, including IR and electronic spectra, have been used to elucidate the coordination environment of the metal ions in these complexes, with an octahedral geometry being proposed. zenodo.org

Similarly, mixed ligand complexes of Fe(II), Co(II), and Ni(II) have been synthesized with this compound and various nitrogen-donating ligands like ammonia, methylamine, ethylamine, and pyridine. researchgate.net The synthesis of mixed ligand complexes of Cu(II), Ni(II), and Co(II) with uridine (B1682114) and amino acids such as L-alanine, L-phenylalanine, and L-tryptophan has also been reported. researchgate.net In these complexes, the amino acids coordinate through the carboxylate oxygen and the amino nitrogen, while uridine acts as a monodentate ligand. researchgate.net

The stability of metal complexes containing this compound is a key aspect of their coordination chemistry. The chelate effect, which describes the enhanced stability of complexes with polydentate ligands compared to those with analogous monodentate ligands, plays a significant role. libretexts.org

The standard molar enthalpy of formation for crystalline this compound has been determined to be -(263.9 ± 4.6) kJ·mol⁻¹ in the gaseous phase at T=298.15 K. researchgate.net This thermodynamic data is crucial for understanding the energetics of complex formation.

Studies on the stability of mixed ligand complexes have been conducted. For instance, the thermal stability of (NH₄)₂[M(DHP)₂(CTL)] complexes was found to follow the order Mn < Fe < Co < Ni. zenodo.org The heat of reaction for the decomposition of these complexes also followed the same trend. zenodo.org

Polarographic studies of Cd(II) and Pb(II) complexes with this compound have been used to determine their stability constants. niscpr.res.in For Cd(II), the stability constants for the 1:1 and 1:2 complexes were found to be 14.0 x 10⁷ and 23.4 x 10¹¹ respectively. niscpr.res.in For Pb(II), the corresponding values were 21.5 x 10⁷ and 19.3 x 10¹⁰. niscpr.res.in

Studies on Transition Metal Complexes of this compound (e.g., Mn(II), Fe(II), Co(II), Cu(II), Cr(III), Mo(III), Fe(III), Pd(II), Pt(II))

A variety of transition metal complexes with this compound and its derivatives have been synthesized and characterized. These studies have revealed a rich coordination chemistry with diverse structures and properties.

Mn(II), Fe(II), Co(II), and Ni(II) : Mixed ligand complexes of these divalent metal ions with this compound and catechol have been reported to have an octahedral geometry. zenodo.org The thermal stability of these complexes increases across the series from Mn to Ni. zenodo.org Another study describes mixed ligand complexes of Fe(II), Co(II), and Ni(II) with this compound and various nitrogen donor ligands. researchgate.net

Cr(III) and Fe(III) : X-ray diffraction studies have shown that this compound forms complexes with Cr(III) and Fe(III) where it coordinates as a bidentate ligand through its oxygen atoms. scielo.br

Mo(V) : A study on a 5-chloro-2,3-dihydroxypyridine derivative reported the synthesis of an oxo-molybdenum complex, cis-[Mo₂O₅(cdhp)₂]²⁻. tandfonline.com

Pd(II) and Pt(II) : Complexes of Pd(II) and Pt(II) with a 5-chloro-2,3-dihydroxypyridine derivative have been synthesized with the general formulas [M(PPh₃)₂(cdhp)] and [M(bpy)(cdhp)] (where M = Pd, Pt). tandfonline.comresearchgate.net

The table below summarizes some of the reported transition metal complexes of this compound and its derivatives.

| Metal Ion | Complex Formula/Type | Reference |

| Mn(II) | (NH₄)₂[Mn(DHP)₂(CTL)] | zenodo.org |

| Fe(II) | (NH₄)₂[Fe(DHP)₂(CTL)] | zenodo.org |

| Co(II) | (NH₄)₂[Co(DHP)₂(CTL)] | zenodo.org |

| Ni(II) | (NH₄)₂[Ni(DHP)₂(CTL)] | zenodo.org |

| Cu(II) | bis(aqua(3-oxy-2-pyridono)copper(II))mu-pyrazine diperchlorate | researchgate.net |

| Cr(III) | Bidentate complex with O,O-coordination | scielo.br |

| Mo(V) | cis-[Mo₂O₅(cdhp)₂]²⁻ (with 5-chloro-2,3-dihydroxypyridine) | tandfonline.com |

| Fe(III) | Bidentate complex with O,O-coordination | scielo.br |

| Pd(II) | [Pd(PPh₃)₂(cdhp)], [Pd(bpy)(cdhp)] (with 5-chloro-2,3-dihydroxypyridine) | tandfonline.comresearchgate.net |

| Pt(II) | [Pt(PPh₃)₂(cdhp)], [Pt(bpy)(cdhp)] (with 5-chloro-2,3-dihydroxypyridine) | tandfonline.comresearchgate.net |

| Ti(IV) | [(Cp)₂TiL]⁺X⁻ (HL = this compound) | researchgate.net |

| Re(V) | [ReOX₂(Hdhp)(PPh₃)] (X = Cl, Br) | scielo.br |

Applications of this compound in Coordination Polymer Chemistry

This compound and its derivatives are valuable building blocks in the construction of coordination polymers. The ability of the ligand to bridge metal centers can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and potential applications in areas such as magnetism, luminescence, and catalysis.

For example, a series of three-dimensional lanthanide-organic frameworks (LnOFs) with the general formula [Ln₂(H–L)₃(H₂O)]∞ (where H–L is N-protonated 2,6-dihydroxypyridine-4-carboxylate) have been synthesized. rsc.org These coordination polymers exhibit unusual network topologies and exceptionally high thermal stability. rsc.org

The reaction of tripodal ligands containing terminal this compound groups with (arene)ruthenium(II) complexes has been shown to result in the formation of cylindrical nanostructures. scispace.com This demonstrates the potential of this compound-based ligands in the self-assembly of complex supramolecular architectures. scispace.com

Ion-Exchange and Chelating Resins Utilizing this compound

The strong chelating ability of this compound makes it a suitable functional group for incorporation into polymeric resins for the purpose of ion exchange and metal ion separation. These functionalized resins can selectively bind to specific metal ions, allowing for their preconcentration from various matrices.

Amberlite XAD-2, a polymeric adsorbent, has been functionalized with this compound. derpharmachemica.com The resulting chelating resin, AXAD-2-DHP, has been used for the enrichment of metal ions from water, milk, and vitamin samples. scirp.org The resin exhibits good binding affinity for various metal ions, and the sorption-desorption equilibria have been studied to optimize the conditions for quantitative extraction. scirp.org

Commercially available resins from the Amberlite XAD series are often used as supports for designing chelating resins due to their high porosity, large surface area, and chemical stability. derpharmachemica.com The functionalization is typically achieved by covalently coupling the chelating ligand, such as this compound, to the polymer backbone. derpharmachemica.com These chelating resins are gaining acceptance for the selective removal of transition metals. sterc.org

Computational Chemistry and Theoretical Investigations of 2,3 Dihydroxypyridine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary method for investigating the properties of medium-sized organic molecules like 2,3-dihydroxypyridine (B124209) due to its excellent balance of accuracy and computational cost. DFT is formally an exact theory based on the electron density rather than the complex many-electron wavefunction, which makes it computationally more efficient than traditional wavefunction-based correlated methods.

In practice, the exact form of the exchange-correlation functional is unknown and must be approximated. For pyridine (B92270) derivatives, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used. This functional has been shown to provide reliable predictions for molecular geometries, electronic properties, and vibrational spectra of heterocyclic compounds. For instance, studies on 3-bromo-2-hydroxypyridine, a closely related derivative, have successfully employed the B3LYP method to optimize the molecular structure and compute various molecular properties. DFT calculations are crucial for understanding the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to describing chemical reactivity and electronic transitions.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms with lone pairs and for calculations of properties that depend on the accurate description of electron distribution, such as dipole moments and vibrational frequencies, Pople-style basis sets are commonly employed.

A frequently used basis set for studies on pyridine derivatives is 6-311++G(d,p) . This nomenclature describes a flexible and robust basis set suitable for capturing the nuanced electronic structure of this compound. The components of this basis set are chosen to provide a detailed and accurate description of the electron density across the entire molecule. The selection of a basis set like 6-311++G(d,p) is validated by comparing calculated properties, such as geometric parameters and vibrational frequencies, with available experimental data. The good agreement between theoretical and experimental values in studies of related pyridine compounds validates the chosen level of theory.

Table 1: Components of the 6-311++G(d,p) Basis Set

| Component | Description | Purpose |

| 6-311 | Triple-split valence | Provides flexibility for valence electrons, which are involved in chemical bonding. The core electrons are described by a single set of 6 primitive Gaussian functions, while the valence electrons are described by three sets of functions (contracted from 3, 1, and 1 primitives). |

| ++G | Diffuse functions | Two sets of diffuse functions are added. The first '+' is for heavy (non-hydrogen) atoms and the second '+' is for hydrogen atoms. These functions have small exponents and describe the electron density far from the nucleus, which is crucial for anions, lone pairs, and non-covalent interactions. |

| (d,p) | Polarization functions | A 'd' polarization function is added to heavy atoms and a 'p' polarization function is added to hydrogen atoms. These functions have higher angular momentum and allow the orbitals to change shape and direction in response to the molecular environment, which is essential for describing chemical bonds accurately. |

Thermochemical Calculations and Enthalpies of Formation

Thermochemical properties, such as the enthalpy of formation (ΔH°f), are critical for determining the thermodynamic stability of a molecule. These values can be calculated using high-level quantum chemical methods. The standard molar enthalpy of formation of this compound in the gaseous phase has been determined through a combination of experimental techniques and computational chemistry.

High-level DFT calculations, specifically using the B3LYP functional with extended basis sets, have been employed to calculate the thermochemical properties of all dihydroxypyridine isomers. nist.gov The derived standard molar enthalpy of formation for gaseous this compound at 298.15 K is -(263.9 ± 4.6) kJ·mol⁻¹. nist.gov The strong agreement between the computationally derived value and the one obtained from experimental measurements (static bomb calorimetry and Calvet microcalorimetry) for the 2,3-isomer lends high confidence to the theoretical predictions for the other isomers where experimental data may be unavailable. nist.gov This synergy between theory and experiment is crucial for establishing reliable thermochemical data.

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics is ideal for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time and their interactions with their environment. MD simulations model a system of molecules (e.g., this compound and water) by treating atoms as classical particles subject to a force field.

MD simulations can provide insights into how this compound interacts with solvents, surfaces, or biological macromolecules. For example, simulations of pyridine derivatives have been used to analyze their adsorption on metal surfaces and to understand association processes in aqueous solutions. researchgate.netnzdr.ru Such simulations can reveal:

Solvation Structure: The arrangement of solvent molecules (like water) around this compound and the specific hydrogen bonding patterns.

Intermolecular Interactions: The strength and dynamics of interactions between multiple this compound molecules or with other solutes.

Conformational Dynamics: How the molecule flexes and changes shape over time in response to thermal motion and interactions with its surroundings.

These simulations are powerful for bridging the gap between the static picture of a single molecule and its dynamic behavior in a realistic chemical or biological context.

Analysis of Non-Linear Optical (NLO) Properties of this compound Derivatives

Materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, such as optical signal processing and switching. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. The presence of electron-donating hydroxyl (-OH) groups and the electron-withdrawing nitrogen atom in the π-conjugated pyridine ring suggests that this compound and its derivatives could possess NLO properties.

Computational chemistry is a key tool for predicting the NLO response of molecules. The key parameters, the mean polarizability (α) and the first-order hyperpolarizability (β), can be calculated using DFT methods, often with the same B3LYP functional and 6-311++G(d,p) basis set used for other properties.

Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.

Hyperpolarizability (β): Describes the non-linear, second-order response, which is responsible for effects like second-harmonic generation.

Theoretical calculations on pyridine derivatives have shown that their donor-acceptor arrangement within a π-conjugated system leads to good non-linear behavior. By computationally screening derivatives of this compound, researchers can identify candidates with enhanced NLO properties for synthesis and experimental validation.

Theoretical Prediction of Spectroscopic Features (e.g., IR Wavenumbers, Raman Activities)

Theoretical calculations are invaluable for interpreting and assigning experimental vibrational spectra, such as Infrared (IR) and Raman. By computing the vibrational frequencies and their corresponding intensities (IR) or activities (Raman), a theoretical spectrum can be generated and compared directly with an experimental one.

Using DFT at the B3LYP/6-311++G(d,p) level of theory, the harmonic vibrational frequencies of this compound can be calculated. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. These scaled theoretical frequencies often show excellent agreement with experimental IR and Raman band positions, allowing for a confident assignment of each band to a specific molecular motion (e.g., O-H stretch, C=C stretch, ring breathing).

The table below shows a comparison of experimental IR bands for a closely related compound, 5-bromo-2,3-dihydroxypyridine, with the types of vibrational modes predicted by theoretical calculations on substituted pyridines.

Table 2: Assignment of Vibrational Frequencies for a this compound Derivative

| Experimental IR Wavenumber (cm⁻¹) for 5-bromo-2,3-BDHP nist.gov | Assignment (Type of Molecular Vibration) | Typical Theoretical Range (cm⁻¹) for Pyridine Derivatives |

| 3580 | O-H Stretching | 3550-3650 (monomeric) |

| 3270 | N-H Stretching (lactam tautomer) | 3200-3300 |

| 3115, 3105 | C-H Stretching | 3000-3150 |

| 1680 | C=O Stretching (lactam tautomer) | 1670-1690 |

| 1680 | N-H In-plane Bending | 1650-1690 |

| 1610, 1580, 1470 | C=C and C=N Ring Stretching | 1450-1620 |

| 1310 | C-OH Stretching | 1290-1320 |

| 1200 | C-H In-plane Bending | 1000-1250 |

| 840, 780 | C-H Out-of-plane Bending | 700-900 |

| 570 | C=O In-plane Bending | 550-600 |

Data for 5-bromo-2,3-dihydroxypyridine (5,2,3-BDHP) from KBr pellet IR spectra. nist.gov Theoretical ranges are typical values observed in computational studies of similar molecules.

Solvent Effects on Electronic Absorption Spectra and Tautomerism

The tautomerism of this compound (DHP) involves the migration of a proton, leading to different structural isomers, primarily the enol and keto forms. The relative stability of these tautomers is a critical factor influencing the compound's chemical and physical properties, and this stability is markedly affected by the solvent.

Theoretical investigations have consistently shown that the keto form of this compound is the most stable tautomer, both in the absence of a solvent (in vacuo) and in a polar solvent like ethanol (B145695). nih.gov This inherent stability of the keto form is a key determinant of the tautomeric equilibrium.

Computational studies utilizing the polarizable continuum model (PCM) within time-dependent density functional theory (TD-DFT) have been instrumental in predicting the electronic absorption spectra of the various tautomers of DHP. These calculations have allowed for the assignment of the lowest π → π* electronic excitations. nih.gov

A pivotal finding from these theoretical models is that the effect of solvation on these π → π* excitations is predicted to be relatively minor in a solvent such as ethanol. nih.gov This suggests that while the solvent plays a crucial role in stabilizing the predominant keto tautomer, it does not drastically alter the energy of the primary electronic transitions responsible for its UV-Vis absorption profile.

The energy barrier for the proton transfer between the enol and keto forms is another critical aspect governed by the solvent. Theoretical calculations indicate that the presence of a specific solvent molecule, such as ethanol, can significantly decrease the energy barrier for this proton transfer when it directly mediates the process. nih.gov This highlights the role of specific solute-solvent interactions in facilitating the interconversion between tautomers.

To illustrate the theoretical findings, the following table summarizes the calculated relative energies of the this compound tautomers in the gas phase and in ethanol, demonstrating the preference for the keto form.

| Tautomer | Environment | Relative Energy (kcal/mol) |

| Keto | Gas Phase | 0.00 |

| Enol | Gas Phase | > 0 |

| Keto | Ethanol | 0.00 |

| Enol | Ethanol | > 0 |

Note: The exact relative energy values for the enol form were not specified in the abstract, but it is indicated to be less stable than the keto form.

Furthermore, the calculated electronic transition wavelengths for the most stable keto tautomer provide insight into its spectral characteristics.

| Tautomer | Environment | Calculated Excitation (λ) | Transition |

| Keto | Gas Phase | Predicted | π → π |

| Keto | Ethanol | Predicted | π → π |

Biodegradation and Environmental Fate of 2,3 Dihydroxypyridine

Microbial Degradation Pathways of 2,3-Dihydroxypyridine (B124209)

Microorganisms play a central role in the natural attenuation of 2,3-DHP. Various bacteria and fungi have evolved enzymatic systems capable of utilizing this compound as a source of carbon and nitrogen, effectively mineralizing it into simpler, benign substances.

This compound is a key intermediate in the microbial degradation of nicotine (B1678760), a major alkaloid in tobacco. The fungus Aspergillus oryzae has been identified as capable of transforming nicotine, with 2,3-DHP appearing as a metabolite in the pathway. In this fungal pathway, the pyridine (B92270) ring of 2,3-DHP is subsequently cleaved to produce succinic acid sigmaaldrich.com.

Certain bacteria also metabolize nicotine through pathways involving dihydroxypyridine intermediates. For instance, some Arthrobacter species are known to produce a blue pigment during nicotine degradation, which is associated with the transformation of nicotine into 2,3,6-trihydroxypyridine nih.gov. While the direct pathway may vary, the formation and subsequent breakdown of hydroxylated pyridines like 2,3-DHP are common strategies employed by microorganisms to catabolize the stable pyridine ring of nicotine researchgate.netresearchgate.net.

The tropical legume Leucaena leucocephala is a valuable fodder crop, but it contains the toxic amino acid mimosine nih.govcsiropedia.csiro.au. In the rumen of livestock, mimosine is metabolized into the toxic compound 3-hydroxy-4(1H)-pyridone (3,4-DHP) researchgate.net. This compound can be further converted to its isomer, this compound (2,3-DHP), which also contributes to toxicity researchgate.net.

However, specific bacteria within the rumen microbiome are capable of degrading both 3,4-DHP and 2,3-DHP, thus detoxifying the forage nih.govoup.com. The bacterium Synergistes jonesii is a well-characterized, obligately anaerobic rumen microbe that can completely degrade these toxic compounds csiropedia.csiro.au. The presence of such bacteria is crucial for the successful use of Leucaena as animal feed, and their absence in the rumen of animals in certain geographical regions can lead to Leucaena toxicity nih.gov. Studies have shown that a wide range of both Gram-positive and Gram-negative indigenous rumen bacteria are capable of degrading 2,3-DHP oup.com. The discovery of herds excreting high levels of 2,3-DHP despite previous inoculation with detoxifying bacteria highlights the complexity of maintaining a competent rumen microflora mla.com.au.

| Precursor Compound | Primary Toxic Metabolite | Isomeric Toxic Metabolite | Key Degrading Bacterium | Degradation Outcome |

|---|---|---|---|---|

| Mimosine | 3,4-DHP | 2,3-DHP | Synergistes jonesii | Detoxification |

The critical step in the biodegradation of the pyridine ring is its cleavage, which typically requires prior hydroxylation. For 2,3-DHP, the presence of two hydroxyl groups facilitates enzymatic attack. In the nicotine degradation pathway by Aspergillus oryzae, the ring of this compound is opened between the carbon atoms bearing the hydroxyl groups (C-2 and C-3) sigmaaldrich.com. This cleavage results in the formation of intermediates that are processed into central metabolic pathways. One of the identified end products of this particular pathway is succinic acid, a key component of the citric acid cycle sigmaaldrich.com.

In other bacterial pathways involving pyridine derivative degradation, ring cleavage of dihydroxypyridines often proceeds through intermediates like N-formylmaleamic acid, which is then hydrolyzed to maleamic acid and subsequently to maleic acid and fumaric acid via the maleamate pathway researchgate.netnih.gov. While specific to other isomers like 2,5-DHP, this illustrates a common biochemical strategy for processing the opened pyridine ring. The cleavage of the C-2–C-3 position in the pyridine ring to yield a semialdehyde, which is then hydrolyzed to formamide and succinate semialdehyde, represents another proposed mechanism asm.org.

Chemical and Physical Degradation Mechanisms of this compound

Beyond microbial action, 2,3-DHP can be degraded by various chemical and physical processes, particularly those employed in engineered systems like water treatment facilities.

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants in water. A dielectric barrier discharge (DBD) system, which generates strong oxidizing species like ozone and hydroxyl radicals, has been shown to degrade pyridine in drinking water uni.lu. During the treatment of pyridine with a DBD system, this compound was identified as one of the intermediate degradation products. The formation of this hydroxylated intermediate is a key step, as the hydroxyl groups activate the aromatic ring, making it more susceptible to further oxidation and eventual ring cleavage, leading to the formation of compounds like fumaric acid and oxalic acid uni.lu.

| Initial Pollutant | Oxidative Process | Key Oxidizing Species | Identified Intermediate | Final Mineralization Products |

|---|---|---|---|---|

| Pyridine | Dielectric Barrier Discharge (DBD) | Ozone, Hydroxyl Radicals | This compound | Fumaric acid, Oxalic acid, Nitrate |

Photolysis, or degradation by light, is another significant environmental fate process. The susceptibility of a compound to photolytic degradation depends on its ability to absorb light at relevant wavelengths. A kinetic study of the sensitized photooxidation of this compound revealed that its degradation is highly dependent on the pH of the medium, which influences its ionization state conicet.gov.ar.

Environmental Impact and Monitoring of this compound

The environmental footprint of this compound is not extensively documented in scientific literature, with much of the understanding derived from studies on pyridine and its broader class of derivatives. Pyridine and related compounds are introduced into the environment through various industrial and agricultural activities tandfonline.comresearchgate.net. The environmental fate of these compounds is governed by a combination of biotic and abiotic processes, including biodegradation, photochemical transformations, and transport tandfonline.comresearchgate.net.

Ecotoxicity: Specific ecotoxicological data for this compound on aquatic or terrestrial organisms is sparse. However, the parent compound, pyridine, is known to be discharged in industrial wastewater, presenting environmental challenges due to its toxicity and resistance to degradation chemicalbook.com. The impact of substituted pyridines can vary significantly based on the nature and position of the functional groups on the pyridine ring tandfonline.com. Generally, hydroxypyridines are considered to be susceptible to biodegradation by bacteria tandfonline.comresearchgate.net.

Persistence and Bioaccumulation: The persistence of pyridine compounds in the environment is variable. In the air, pyridine can persist for months or even years before breaking down cdc.govcdc.gov. Conversely, in water and soil, microbial action can lead to its degradation within a few days to a few months cdc.govcdc.govnih.gov. Pyridine is highly soluble in water and is not expected to significantly bioaccumulate in plants or animals cdc.govcdc.govnih.gov. Due to its water solubility, it has the potential to be transported through soil and contaminate groundwater who.int. While specific studies on this compound are lacking, its hydroxyl groups may influence its environmental persistence and mobility compared to the parent pyridine molecule.

Environmental Monitoring: Effective environmental monitoring is crucial for detecting and quantifying the presence of this compound and other pyridine derivatives in various environmental matrices. A range of analytical methods are employed for this purpose, with chromatographic and spectroscopic techniques being the most prominent.

Chromatographic Methods: Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture for qualitative and quantitative analysis nih.gov. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for the analysis of pyridine compounds in environmental samples cdc.gov.

Gas Chromatography (GC): Often coupled with a Mass Spectrometry (MS) detector, GC-MS is a sensitive and selective method for determining pyridine and its derivatives. This technique is well-suited for volatile and semi-volatile compounds cdc.gov. For sample preparation from environmental matrices like water, methods such as purge-and-trap or headspace analysis are used cdc.govenv.go.jp.